molecular formula C20H19NO3 B590949 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone CAS No. 1952336-78-5

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone

Cat. No.: B590949
CAS No.: 1952336-78-5
M. Wt: 321.4
InChI Key: PAMVOBREECCUAM-UHFFFAOYSA-N
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Description

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone is a synthetic organic compound characterized by the presence of an indole ring substituted with a hydroxybenzoyl group and a pentanone chain

Scientific Research Applications

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Biochemical Analysis

Biochemical Properties

The RCS-4 M11 metabolite interacts with various enzymes, proteins, and other biomolecules in the body. The metabolic pathways for RCS-4 are aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone . The parent drug was not detected . The O-demethylated metabolites were found to be the most useful metabolic markers for the identification of RCS-4 ingestion .

Cellular Effects

It is known that synthetic cannabinoids like RCS-4 can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The RCS-4 M11 metabolite exerts its effects at the molecular level through various mechanisms. It is derived by O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound . This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that synthetic cannabinoids like RCS-4 can have temporal effects on cellular function in in vitro or in vivo studies . This includes information on the product’s stability, degradation, and any long-term effects.

Dosage Effects in Animal Models

It is known that synthetic cannabinoids like RCS-4 can have dosage-dependent effects in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The RCS-4 M11 metabolite is involved in various metabolic pathways. It is derived by O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound . This suggests that it may interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that synthetic cannabinoids like RCS-4 can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

It is known that synthetic cannabinoids like RCS-4 can have effects on the activity or function of various subcellular compartments or organelles . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via Friedel-Crafts acylation, where the indole ring reacts with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pentanone Chain: The final step involves the alkylation of the indole derivative with a pentanone chain, which can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pentanone chain, converting it to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Celecoxib: Another NSAID with a different core structure but similar therapeutic effects.

    Indole-3-carbinol: A naturally occurring compound with potential anti-cancer properties.

Uniqueness

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybenzoyl group and pentanone chain provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

5-[3-(4-hydroxybenzoyl)indol-1-yl]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13,23H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMVOBREECCUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342666
Record name 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952336-78-5
Record name 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
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5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
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5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone

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